molecular formula C17H15NO2S B2595397 2-(5-Ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid CAS No. 438229-38-0

2-(5-Ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B2595397
CAS No.: 438229-38-0
M. Wt: 297.37
InChI Key: QKWLXGLRSOUDTL-UHFFFAOYSA-N
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Description

2-(5-Ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid is a quinoline-derived compound featuring a 5-ethyl-substituted thiophene ring at the 2-position and a methyl group at the 8-position of the quinoline core.

Properties

IUPAC Name

2-(5-ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-3-11-7-8-15(21-11)14-9-13(17(19)20)12-6-4-5-10(2)16(12)18-14/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWLXGLRSOUDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 5-ethylthiophene-2-carbaldehyde with 8-methylquinoline-4-carboxylic acid under acidic conditions. This reaction may be catalyzed by a Lewis acid such as aluminum chloride (AlCl3) or boron trifluoride (BF3). The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carboxylic acid group may produce the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that 2-(5-Ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .

Anticancer Properties
Quinoline derivatives are also explored for their anticancer activities. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment . The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Materials Science Applications

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for use in OLEDs. Its ability to emit light when an electric current is applied is being researched for improving the efficiency and color quality of OLED devices .

Photovoltaic Cells
This compound has also been investigated as a potential material for organic photovoltaic cells due to its favorable charge transport properties. Studies indicate that incorporating this compound into the active layer can enhance the overall efficiency of solar cells .

Organic Synthesis Applications

Building Block in Synthesis
As a versatile building block, this compound can be utilized in synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including esterification and amidation, which are crucial in creating pharmaceuticals and agrochemicals .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus strains.
Study 2Anticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values indicating potency.
Study 3OLED ApplicationsImproved luminous efficiency when incorporated into OLED devices compared to traditional materials.
Study 4Photovoltaic EfficiencyEnhanced charge mobility leading to a 15% increase in solar cell efficiency when used as an active layer component.

Mechanism of Action

The mechanism by which 2-(5-Ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, potentially affecting gene expression. The thiophene ring may also play a role in binding to specific proteins or other biomolecules.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
2-(5-Ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid Thiophen-2-yl (5-ethyl), Quinoline (8-methyl) C₁₇H₁₅NO₂S 313.37 g/mol N/A High lipophilicity due to ethyl group; potential kinase inhibition
8-Methyl-2-phenylquinoline-4-carboxylic acid Phenyl (2-), Quinoline (8-methyl) C₁₇H₁₃NO₂ 275.29 g/mol 107027-34-9 Simpler aromatic substituent; used in fluorescence studies
7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid 4-Propoxyphenyl (2-), Quinoline (7-Cl, 8-methyl) C₂₁H₂₀ClNO₃ 369.84 g/mol 863185-10-8 Enhanced steric bulk; possible solubility challenges
7-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid Furyl (5-methyl), Quinoline (7-Cl, 8-methyl) C₁₆H₁₁ClNO₃ 300.72 g/mol 725687-87-6 Oxygen-containing heterocycle; altered metabolic stability
2-(5-Chlorothien-2-yl)-8-methylquinoline-4-carboxylic acid Thiophen-2-yl (5-Cl), Quinoline (8-methyl) C₁₅H₁₁ClNO₂S 304.78 g/mol N/A Electronegative Cl substituent; may improve target binding

Key Findings from Structural Analysis

Chlorine substituents (e.g., in and ) introduce electronegativity, which may improve binding to electron-rich targets but reduce aqueous solubility .

Heterocycle Influence :

  • Thiophene vs. Furan: Thiophene (sulfur atom) offers greater π-electron delocalization and metabolic stability compared to furan (oxygen atom), as seen in .
  • Propoxyphenyl vs. Ethylthiophene: The propoxyphenyl group () introduces an ether linkage and extended alkyl chain, likely affecting steric interactions and solubility .

Functional Group Impact :

  • Carboxylic Acid vs. Carbonyl Chloride: The acid chloride derivative () is more reactive, serving as a synthetic intermediate, whereas the carboxylic acid form enables salt formation for drug formulation .

Biological Activity

2-(5-Ethylthiophen-2-yl)-8-methylquinoline-4-carboxylic acid is a compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antitumor, antimicrobial, and enzyme inhibition activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H17_{17}N\O2_2S
  • Molecular Weight : 317.39 g/mol
  • CAS Number : 438230-08-1

This compound features a quinoline core substituted with an ethylthiophenyl group and a carboxylic acid moiety, contributing to its biological properties.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of quinoline derivatives. A study evaluated the cytotoxic effects of various quinoline compounds against human cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer). The results indicated that derivatives similar to this compound exhibited significant cytotoxicity with IC50_{50} values ranging from 7.7 to 14.2 µg/ml, comparable to standard chemotherapeutic agents such as 5-fluorouracil .

Table 1: Antitumor Activity Comparison

CompoundCell LineIC50_{50} (µg/ml)
5-FluorouracilHepG27.9
5-FluorouracilHCT1165.3
Compound A (similar derivative)HepG27.7
Compound A (similar derivative)HCT11614.2

Antimicrobial Activity

Quinoline derivatives have also been studied for their antimicrobial properties. Compounds containing the quinoline structure have shown efficacy against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves interference with bacterial DNA synthesis or disruption of cell membrane integrity.

A study highlighted that derivatives of quinoline exhibit broad-spectrum antimicrobial activity, making them potential candidates for developing new antibiotics .

Enzyme Inhibition

Another significant aspect of the biological activity of quinoline derivatives is their ability to inhibit various enzymes. For instance, studies have reported that certain quinoline compounds can act as inhibitors for enzymes such as EGFR (Epidermal Growth Factor Receptor), which plays a crucial role in tumor growth and proliferation.

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetIC50_{50} (µM)
Compound B (related derivative)EGFR1.14
Compound C (related derivative)EGFR0.1

Case Studies

  • Case Study on HepG2 Cell Line : A derivative similar to this compound was tested against HepG2 cells, showing a notable reduction in cell viability at concentrations above 10 µg/ml.
  • Case Study on Antimicrobial Efficacy : A series of quinoline derivatives were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/ml against E. coli.

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